N-(3,4-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide

Descripción

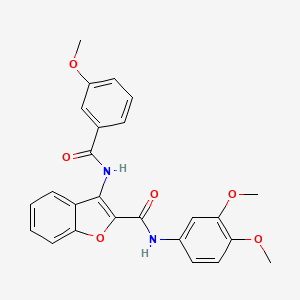

N-(3,4-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring multiple methoxy substituents. Key structural attributes include:

- A benzofuran core fused to a carboxamide group.

- A 3-methoxybenzamido substituent at the 3-position of the benzofuran ring.

- A 3,4-dimethoxyphenyl group attached via the carboxamide nitrogen.

The methoxy groups likely enhance solubility and modulate electronic properties, influencing reactivity or bioactivity .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-17-8-6-7-15(13-17)24(28)27-22-18-9-4-5-10-19(18)33-23(22)25(29)26-16-11-12-20(31-2)21(14-16)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDKEJFJFXAPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide is a synthetic compound classified within the benzofurancarboxamide family. Its unique structural features, including a benzofuran core and various functional groups, suggest potential biological activities that warrant investigation. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C25H22N2O6

- Molecular Weight : 446.452 g/mol

- CAS Number : 888449-00-1

- SMILES Notation : COc1cccc(c1)C(=O)Nc1c(oc2c1cccc2)C(=O)Nc1ccc(c(c1)OC)OC

The compound features a benzofuran ring system fused with methoxy and amide functionalities, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate various cellular pathways, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research suggests that modifications in the structure of these compounds can enhance their efficacy against bacterial strains and fungi. The presence of methoxy groups may play a role in increasing lipophilicity, thereby improving membrane permeability and bioactivity .

Analgesic Effects

Preliminary investigations into the analgesic properties of related compounds indicate that they may exhibit potent antinociceptive effects. For example, studies have shown that certain benzofuran derivatives can significantly reduce pain responses in animal models, suggesting potential therapeutic applications in pain management .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzofuran-2-carboxamide Derivatives

(a) 3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888451-03-4)

- Structure : Differs in the amide substituent (2-chloro-6-fluorobenzamido vs. 3-methoxybenzamido).

- Properties: Higher molecular weight (468.9 g/mol) due to halogen atoms.

(b) N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS 888454-92-0)

Table 1: Comparison of Benzofuran-2-carboxamide Derivatives

Non-Benzofuran Benzamide Derivatives

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Lacks benzofuran core; benzamide linked via ethyl group to 3,4-dimethoxyphenyl.

- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine .

- Properties : Melting point 90°C; simpler structure may confer lower thermal stability compared to benzofuran analogs.

(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a hydroxy-tertiary amine group instead of methoxy substituents.

- Applications : N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target compound’s amide groups may similarly coordinate metals.

Table 2: Comparison with Non-Benzofuran Benzamides

Crystallographic and Conformational Insights

- Crystal Structure of [2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate : Monoclinic system (space group P21/c) with Z = 4. Dimethoxyphenyl groups adopt specific orientations due to hydrogen bonding. The target compound’s benzofuran core may impose conformational rigidity, contrasting with the flexibility of ethyl-linked analogs.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including benzofuran core formation, amidation, and methoxy group introduction. Key steps include:

- Benzofuran-2-carboxylic acid activation using coupling agents like EDCI/HOBt for amide bond formation with 3-methoxybenzamine derivatives .

- Regioselective substitution at the 3-position of the benzofuran scaffold, achieved via Pd-catalyzed C–H arylation or nucleophilic aromatic substitution under controlled pH (e.g., Na₂CO₃ aqueous solution) to minimize side products .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

- NMR spectroscopy : H and C NMR to verify methoxy group positions, benzofuran ring substitution, and amide bond formation. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while benzofuran C-2 carbonyl appears at ~165 ppm .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] ion matching calculated mass).

- FT-IR for characteristic amide C=O stretches (~1650 cm) and aromatic C–O vibrations (~1250 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

- Enzyme inhibition studies (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric substrates. IC values are calculated via dose-response curves .

- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria or fungi) .

- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- Single-crystal X-ray diffraction (SCXRD) : Crystallize the compound using slow vapor diffusion (e.g., DMSO/ether). SCXRD reveals methoxy group orientation, hydrogen-bonding networks (e.g., amide N–H⋯O interactions), and π-π stacking between benzofuran and dimethoxyphenyl rings, which influence bioavailability .

- Density Functional Theory (DFT) : Compare experimental crystal data with computed geometries to validate electronic effects of methoxy substituents .

Q. What strategies address contradictory bioactivity data across studies?

Contradictions may arise from assay conditions or structural analogs. Mitigation involves:

- Standardized protocols : Fix variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Structural analogs : Compare activity of derivatives (e.g., replacing 3-methoxybenzamido with 4-methoxy groups) to identify pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Systematic substitution : Synthesize analogs with varying methoxy positions (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) and test against target enzymes .

- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina. Focus on interactions between the benzofuran carbonyl and catalytic residues .

- Pharmacokinetic profiling : Assess logP (via HPLC) and plasma protein binding (equilibrium dialysis) to prioritize analogs with balanced solubility and bioavailability .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities. Degradation products often arise from demethylation of methoxy groups or benzofuran ring oxidation .

- Stability studies : Accelerate degradation under heat (40°C) and UV light, followed by LC-MS to identify labile sites .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Benzofuran core | Pd(OAc)₂, PPh₃, 120°C | 65 | 90 | |

| Amidation | EDCI/HOBt, DMF, rt | 78 | 95 | |

| Final purification | Ethanol/water recrystallization | 85 | 99 |

Q. Table 2. Biological Activity Data (Representative)

| Assay Type | Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 | |

| Antimicrobial | S. aureus | 12.8 | |

| Cytotoxicity | MCF-7 cells | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.